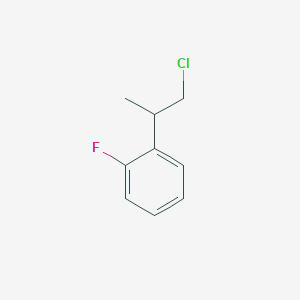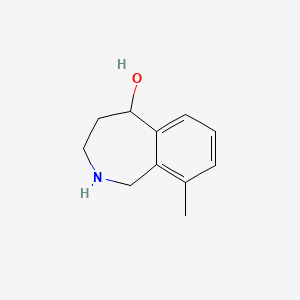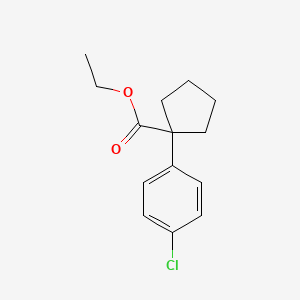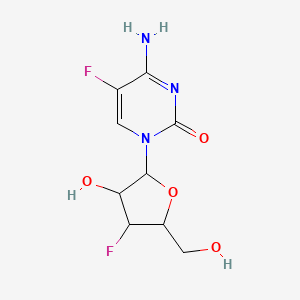
3'-Deoxy-3',5-difluorocytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Deoxy-3’,5-difluorocytidine is a synthetic nucleoside analogue. It belongs to the class of purine nucleoside analogues, which are known for their broad antitumor activity. This compound is particularly notable for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research and treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’,5-difluorocytidine typically involves the fluorination of cytidine derivatives. One common method includes the use of hexamethyldisilazane and ammonium sulfate to prepare the cytosine derivative, followed by fluorination using reagents like Me3SiOTf (trimethylsilyl trifluoromethanesulfonate) in the presence of anisole . The reaction conditions often involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of 3’-Deoxy-3’,5-difluorocytidine follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure purity and yield. The final product is typically purified through crystallization and filtration techniques to meet industrial standards.
化学反応の分析
Types of Reactions
3’-Deoxy-3’,5-difluorocytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted under specific conditions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the nucleoside, altering its biological activity.
Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized nucleosides.
科学的研究の応用
3’-Deoxy-3’,5-difluorocytidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry to study nucleoside analogues.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用機序
The primary mechanism by which 3’-Deoxy-3’,5-difluorocytidine exerts its effects is through the inhibition of DNA synthesis. It incorporates into the DNA strand during replication, causing chain termination. This leads to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
類似化合物との比較
3’-Deoxy-3’,5-difluorocytidine is unique among nucleoside analogues due to its specific fluorination pattern, which enhances its stability and biological activity. Similar compounds include:
2’,2’-Difluoro-2’-deoxycytidine: Another fluorinated nucleoside with similar anticancer properties.
3’-Azido-3’-deoxy-5-fluorocytidine: A cytidine derivative used in click chemistry.
These compounds share similar mechanisms of action but differ in their specific applications and biological activities.
特性
分子式 |
C9H11F2N3O4 |
|---|---|
分子量 |
263.20 g/mol |
IUPAC名 |
4-amino-5-fluoro-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-6(16)5(11)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17) |
InChIキー |
KHGOGZGLQQVORD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)F)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


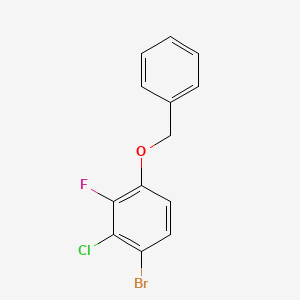
![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)
![7-[[2-[2-[Ethyl(oxalo)amino]ethylcarbamoylamino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12096976.png)

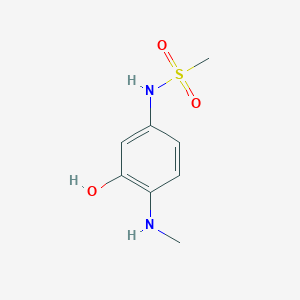


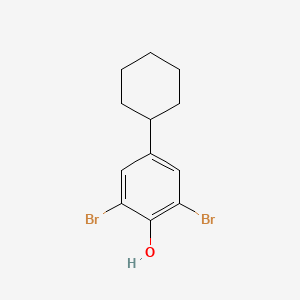
![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)
